(3R,11bR)-Tetrabenazin (1S)-(+)-10-Camphorsulfonat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate is a chemical compound known for its pharmacological properties. It is a derivative of tetrabenazine, which is used in the treatment of hyperkinetic movement disorders such as Huntington’s disease. The compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity.
Wissenschaftliche Forschungsanwendungen
(3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate has several scientific research applications:
Chemistry: It is used as a model compound in studies of stereochemistry and reaction mechanisms.
Biology: The compound is studied for its effects on neurotransmitter systems and its potential use in treating neurological disorders.
Medicine: It is investigated for its therapeutic potential in treating movement disorders and other neurological conditions.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control.
Biochemische Analyse
Biochemical Properties
(3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate plays a significant role in biochemical reactions by inhibiting the VMAT, which is responsible for transporting monoamines—such as dopamine, serotonin, and norepinephrine—into synaptic vesicles . By inhibiting VMAT, this compound depletes the levels of these neurotransmitters in the synaptic cleft. The interaction with VMAT is crucial as it directly affects the storage and release of neurotransmitters, thereby influencing various neurological functions.
Cellular Effects
The effects of (3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate on cells are profound, particularly in neurons. By depleting monoamine neurotransmitters, this compound can alter cell signaling pathways, gene expression, and cellular metabolism. For instance, the reduction in dopamine levels can lead to decreased activation of dopamine receptors, which in turn affects downstream signaling pathways involved in motor control and mood regulation. Additionally, changes in serotonin and norepinephrine levels can influence mood, anxiety, and other cognitive functions.
Molecular Mechanism
At the molecular level, (3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate exerts its effects by binding to VMAT and inhibiting its function . This inhibition prevents the uptake of monoamines into synaptic vesicles, leading to their depletion in the synaptic cleft. The compound’s binding interactions with VMAT are critical for its inhibitory action, which ultimately results in decreased neurotransmitter release and altered neuronal communication. Additionally, this compound may influence gene expression by modulating the levels of neurotransmitters that act as signaling molecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that prolonged exposure to this compound can lead to sustained depletion of neurotransmitters, which may result in long-term changes in neuronal activity and behavior. Additionally, the compound’s stability under different storage conditions can affect its efficacy and potency in experimental settings.
Dosage Effects in Animal Models
The effects of (3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate in animal models are dose-dependent. At lower doses, the compound effectively depletes neurotransmitter levels without causing significant adverse effects . At higher doses, the compound can induce toxic effects, such as motor impairments and behavioral changes. These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
(3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate is involved in metabolic pathways that regulate the synthesis, storage, and release of monoamine neurotransmitters . The compound interacts with enzymes and cofactors that are essential for the metabolism of dopamine, serotonin, and norepinephrine. By inhibiting VMAT, the compound disrupts the normal metabolic flux of these neurotransmitters, leading to altered levels of metabolites and changes in cellular function.
Transport and Distribution
The transport and distribution of (3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate within cells and tissues are mediated by specific transporters and binding proteins . The compound’s interaction with VMAT is a key factor that determines its localization and accumulation in neuronal cells. Additionally, the compound’s distribution within different tissues can influence its overall pharmacokinetic profile and therapeutic efficacy.
Subcellular Localization
The subcellular localization of (3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate is primarily within synaptic vesicles, where it exerts its inhibitory effects on VMAT . The compound’s targeting signals and post-translational modifications may direct it to specific compartments or organelles within the cell. This localization is crucial for its activity and function, as it ensures that the compound effectively depletes neurotransmitter levels at the site of action.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate involves several steps, starting from the appropriate precursors. The synthetic route typically includes the following steps:
Formation of the Tetrabenazine Core: This involves the cyclization of appropriate precursors under controlled conditions to form the tetrabenazine core structure.
Introduction of the Camphorsulfonate Group: The camphorsulfonate group is introduced through a sulfonation reaction, where camphorsulfonic acid is reacted with the tetrabenazine core.
Purification and Crystallization: The final product is purified using techniques such as recrystallization to obtain the desired stereoisomer.
Industrial Production Methods
Industrial production of (3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure consistent reaction conditions and high yield.
Automated Purification Systems: These systems are employed to purify the compound efficiently, ensuring high purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its pharmacological properties.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its activity.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions may result in derivatives with altered functional groups.
Wirkmechanismus
The mechanism of action of (3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate involves its interaction with vesicular monoamine transporters (VMAT). The compound inhibits VMAT, leading to a decrease in the uptake of monoamines such as dopamine, serotonin, and norepinephrine into synaptic vesicles. This results in a reduction in the release of these neurotransmitters, thereby modulating their levels in the synaptic cleft and exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrabenazine: The parent compound, used in the treatment of hyperkinetic movement disorders.
Dihydrotetrabenazine: A reduced form of tetrabenazine with similar pharmacological properties.
Methoxytetrabenazine: A derivative with a methoxy group, affecting its pharmacokinetics and pharmacodynamics.
Uniqueness
(3R,11bR)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate is unique due to its specific stereochemistry and the presence of the camphorsulfonate group. These features contribute to its distinct pharmacological profile and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
1223399-57-2 |
---|---|
Molekularformel |
C₂₉H₄₃NO₇S |
Molekulargewicht |
549.72 |
Synonyme |
(+)-TBZ (1S)-(+)-10-Camphorsulfonate; (+)-Tetrabenazine (1S)-(+)-10-Camphorsulfonate; (1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonic Acid compd. with (3R,11bR)-1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]qu |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.